molecular formula C26H28ClNO3 B10821488 [(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B10821488
M. Wt: 438.0 g/mol
InChI Key: YYCORJSTUXRKOM-XMMPIXPASA-N
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Description

Compound 55, identified by the PubMed ID 30889352, is a synthetic organic compound known for its role as a sphingosine kinase inhibitor. It is selective for sphingosine kinase 2 (SPHK2), an enzyme involved in the sphingolipid metabolism pathway

Preparation Methods

The synthesis of Compound 55 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

Industrial production methods for Compound 55 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Compound 55 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound 55 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study sphingosine kinase 2 activity and its role in sphingolipid metabolism.

    Biology: Investigated for its effects on cellular processes regulated by sphingosine kinase 2, such as cell growth and apoptosis.

    Medicine: Explored for potential therapeutic applications in diseases where sphingosine kinase 2 is implicated, including cancer and inflammatory conditions.

    Industry: Potential applications in the development of new pharmaceuticals targeting sphingosine kinase 2.

Mechanism of Action

Compound 55 exerts its effects by selectively inhibiting sphingosine kinase 2. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. By targeting SPHK2, Compound 55 can modulate pathways related to cell proliferation, survival, and inflammation .

Comparison with Similar Compounds

Compound 55 is unique in its selectivity for sphingosine kinase 2 compared to other sphingosine kinase inhibitors. Similar compounds include:

  • Compound 27d
  • Compound 59
  • Compound 60
  • SLM6071469
  • SLC4101431

These compounds also inhibit sphingosine kinase 2 but may differ in their potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C26H28ClNO3

Molecular Weight

438.0 g/mol

IUPAC Name

[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C26H28ClNO3/c27-23-12-10-22(11-13-23)19-31-26-5-1-4-25(15-26)30-18-21-8-6-20(7-9-21)16-28-14-2-3-24(28)17-29/h1,4-13,15,24,29H,2-3,14,16-19H2/t24-/m1/s1

InChI Key

YYCORJSTUXRKOM-XMMPIXPASA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)CO

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)CO

Origin of Product

United States

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